molecular formula C8H8O2 B12391512 p-Toluic acid-d3

p-Toluic acid-d3

Cat. No.: B12391512
M. Wt: 139.17 g/mol
InChI Key: LPNBBFKOUUSUDB-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Toluic acid-d3: is a deuterium-labeled derivative of p-Toluic acid, also known as 4-Methylbenzoic acid. The compound is characterized by the substitution of three hydrogen atoms with deuterium atoms. This isotopic labeling is particularly useful in various scientific research applications, including studies on metabolic pathways and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of p-Cymene: One common method involves the oxidation of p-cymene using nitric acid.

    Catalytic Aerobic Oxidation: Another method involves the catalytic aerobic oxidation of p-cymene using a mixed cobalt and manganese catalytic system under elevated pressure and temperature conditions.

Industrial Production Methods: The industrial production of p-Toluic acid-d3 typically involves the same synthetic routes as the laboratory methods but on a larger scale. The use of catalytic systems and controlled reaction conditions ensures high yield and purity of the product .

Mechanism of Action

The mechanism of action of p-Toluic acid-d3 primarily involves its role as an intermediate in various chemical reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, making it a valuable tool in studying reaction mechanisms and metabolic processes .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C8H8O2

Molecular Weight

139.17 g/mol

IUPAC Name

4-(trideuteriomethyl)benzoic acid

InChI

InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3

InChI Key

LPNBBFKOUUSUDB-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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